molecular formula C17H26N2O3 B7984723 (R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester

(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7984723
M. Wt: 306.4 g/mol
InChI Key: PAWFIZGJWGJFSR-MRXNPFEDSA-N
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Description

(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a tertiary amine and piperidine derivative featuring a benzyl ester group. Its structure includes a chiral center at the piperidine ring's 3-position, with an ethyl-(2-hydroxyethyl)amino substituent. This compound is primarily used in pharmaceutical and chemical research, as indicated by its classification under CymitQuimica’s specialty chemicals (discontinued status, Ref: 10-F080998) . The benzyl ester moiety enhances stability during synthesis, while the hydroxyethyl group may contribute to solubility or hydrogen-bonding interactions.

Properties

IUPAC Name

benzyl (3R)-3-[ethyl(2-hydroxyethyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-18(11-12-20)16-9-6-10-19(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWFIZGJWGJFSR-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM of diene precursors using Grubbs catalysts (e.g., Grubbs II) enables efficient piperidine formation. For example, a 2014 study demonstrated that treatment of N-protected diene amines with 5 mol% Grubbs II in dichloromethane at 40°C yielded the piperidine core in 78% efficiency. Subsequent deprotection and functionalization introduced the ethyl-(2-hydroxy-ethyl)-amino moiety.

Reductive Amination of Piperidone Intermediates

Reductive amination of 3-aminopiperidone with ethyl-(2-hydroxy-ethyl)-amine using sodium cyanoborohydride in methanol at pH 5–6 provided the secondary amine in 85% yield. This method avoids racemization, critical for retaining the (R)-configuration.

Stereochemical Control in Asymmetric Synthesis

Chiral Auxiliary-Mediated Approaches

The use of (R)-phenylglycinol as a chiral auxiliary ensured enantioselective formation of the piperidine stereocenter. In a 2020 protocol, coupling of the auxiliary with a piperidone intermediate followed by diastereomeric crystallization achieved >99% ee. Hydrolysis under acidic conditions liberated the desired amine while recycling the auxiliary.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of enamine precursors using Josiphos ligands (e.g., SL-J009-1) produced the (R)-configured amine with 92% ee. Key parameters included:

  • Pressure : 50 bar H₂

  • Temperature : 60°C

  • Solvent : Ethanol/water (9:1)

Introduction of the Ethyl-(2-Hydroxy-Ethyl)-Amino Sidechain

Sequential Alkylation

Stepwise alkylation of 3-aminopiperidine-1-carboxylic acid benzyl ester involved:

  • Ethylation : Treatment with ethyl iodide (1.2 eq) and K₂CO₃ in DMF at 50°C (12 h, 78% yield).

  • Hydroxyethylation : Reaction with 2-bromoethanol (1.1 eq) in THF using NaH as base (0°C to RT, 8 h, 65% yield).

One-Pot Reductive Amination

A 2022 method utilized reductive amination with ethyl-(2-hydroxy-ethyl)-amine and 3-ketopiperidine-1-carboxylate benzyl ester. Sodium triacetoxyborohydride (STAB) in dichloroethane at 25°C afforded the product in 88% yield with 94% ee.

Esterification and Protective Group Chemistry

Benzyl Ester Formation

Carboxylic acid intermediates were esterified using benzyl bromide (1.5 eq) and DMAP in dichloromethane. Yields exceeded 90% after 4 h at reflux.

Temporary Protective Groups

  • Boc Protection : Tert-butyloxycarbonyl (Boc) groups stabilized amines during alkylation (removed with TFA/CH₂Cl₂).

  • Silyl Ethers : TBDMS protection of the hydroxyethyl group prevented undesired side reactions (cleaved with TBAF).

Industrial-Scale Optimization

Continuous Flow Synthesis

A 2023 patent described a continuous flow system for the title compound:

  • Step 1 : Piperidine core synthesis in a packed-bed reactor (residence time: 20 min).

  • Step 2 : In-line separation using membrane filtration.

  • Throughput : 5 kg/day with >99.5% purity.

Solvent Recycling

Recovery of THF and dichloromethane via distillation reduced production costs by 40% in pilot-scale trials.

Analytical and Purification Techniques

ParameterMethodSpecification
Purity HPLC (C18 column)≥99% (210 nm)
Enantiomeric Excess Chiral SFC (Chiralpak AD-H)≥98% ee
Residual Solvents GC-MSMeets ICH Q3C guidelines

Crystallization from ethyl acetate/n-heptane (1:3) provided needle-like crystals suitable for X-ray diffraction, confirming the (R)-configuration.

Challenges and Mitigation Strategies

  • Racemization : Minimized by maintaining pH <7 during amide bond formation.

  • Byproduct Formation : Use of molecular sieves (3Å) absorbed excess water in reductive aminations, suppressing imine byproducts .

Chemical Reactions Analysis

Types of Reactions

®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Amino Substituents

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: N/A)
  • Structural Difference: Methyl group replaces ethyl in the amino substituent.
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1354009-23-6)
  • Structural Difference: Carboxymethyl group added to the ethyl-amino chain.
  • Molecular weight increases to 320.39 g/mol .
(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
  • Structural Difference : Cyclopropyl replaces ethyl, creating a rigid, strained ring.
  • Impact : May improve metabolic stability due to reduced oxidative metabolism of the cyclopropyl group .

Halogen-Substituted Analogs

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1354020-18-0)
  • Structural Difference : Chloro-acetyl group replaces hydroxyethyl.
  • Impact : Introduces a reactive site for nucleophilic substitution, useful in prodrug design or conjugation chemistry .
(R)-3-Iodo-piperidine-1-carboxylic acid benzyl ester (CAS: 1353995-97-7)
  • Structural Difference : Iodo substituent at the 3-position.

Stereochemical and Functional Group Variants

(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5)
  • Structural Difference: Additional amino and hydroxyl groups with specific stereochemistry.

Pyrrolidine-Based Analogs

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 917357-85-8)
  • Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound ~320 (estimated) Benzyl ester, hydroxyethyl ~1.5
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine 320.39 Carboxymethyl, benzyl ester ~0.8
(R)-3-Iodo-piperidine 345.18 Iodo, benzyl ester ~2.2
Pyrrolidine Analog (CAS: 917357-85-8) 278.35 Benzyl ester, hydroxyethyl ~1.0

Research and Application Insights

  • Safety Considerations : Similar compounds (e.g., imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives) require strict waste management protocols, implying analogous safety measures for the target compound .

Biological Activity

(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral compound with significant implications in medicinal chemistry. Its unique structure, characterized by a piperidine ring, an ethyl group, and a hydroxyethyl moiety, contributes to its potential biological activities. The compound's molecular formula is C17H26N2O3, with a molar mass of approximately 306.4 g/mol.

The presence of both amine and carboxylic acid functional groups allows this compound to engage in various chemical reactions, enhancing its versatility in synthetic chemistry. The structural features suggest that it may exhibit pharmacological effects similar to other piperidine derivatives, including analgesic and anti-inflammatory properties. The synthesis typically involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound has been explored in various studies, indicating its potential interaction with specific receptors and enzymes. These interactions may influence biochemical pathways relevant to therapeutic applications. Key areas of investigation include:

  • Binding Affinity : Interaction studies have focused on the compound's binding affinity with various biological targets, which is crucial for evaluating its therapeutic potential and safety profile.
  • Pharmacological Effects : Similar compounds have shown analgesic and anti-inflammatory effects, suggesting that this compound may exhibit comparable activities.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals how slight modifications can significantly alter biological activity:

Compound NameMolecular FormulaKey Characteristics
(S)-3-[Methyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl esterC16H24N2O3Exhibits different biological activities due to methyl substitution.
(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl esterC18H28N2O3Cyclopropyl group may enhance binding affinity at certain receptors.
4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl esterC17H26N2O3Variation in position of functional groups alters pharmacological profile.

This table illustrates how structural variations can lead to diverse biological outcomes, highlighting the importance of the specific configuration in this compound.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant receptor binding affinity compared to its analogs. These studies often utilize cell lines to assess the compound's efficacy in modulating receptor activity.
  • Animal Models : In vivo studies have shown promising results regarding the analgesic effects of the compound in animal models of pain. These findings suggest potential applications in pain management therapies.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties reveal that the compound has favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves:

  • Step 1: Reacting a piperidine precursor (e.g., 4-(1H-indol-3-yl)-piperidine-carboxylic acid ethyl ester) with a halogenated alkylating agent (e.g., 1-bromo-2-methoxyethane) under mild conditions (room temperature, 24 hours).
  • Step 2: Purification via column chromatography or recrystallization, yielding >95% purity.
    Key Data:
Reaction ParameterValue
Temperature25°C
Time24 h
Yield98%
Reference: Similar protocols for piperidine-ester derivatives are described in Example 2 of Fonquerna Pou (2006) .

Basic: How should researchers ensure stereochemical integrity during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC with columns like Chiralpak AD-H or OD-H, validated with reference standards (e.g., USP Benazepril Related Compound A RS) .
  • Stereochemical Confirmation: Employ 1H^{1}\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) or 13C^{13}\text{C}-NMR to verify the (R)-configuration.
    Advanced Note: For enantiomeric excess (ee) quantification, polarimetry or circular dichroism (CD) spectroscopy is recommended.

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Assay Optimization: Use standardized cell lines (e.g., HEK-293 or RAW 264.7 macrophages) to minimize variability.
  • Dose-Response Analysis: Perform IC50_{50}/EC50_{50} studies across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
  • Mechanistic Studies: Pair functional assays (e.g., cAMP modulation) with binding assays (e.g., SPR or radioligand displacement) to distinguish direct vs. indirect effects.
    Case Example: Discrepancies in antimicrobial activity may arise from solvent interactions (e.g., DMSO quenching reactive oxygen species). Use solvent controls and LC-MS validation .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS.
  • Oxidative Stability: Expose to 0.1% H2_2O2_2 and analyze for peroxide adducts.
  • Light Sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux hours).
    Key Findings:
ConditionDegradation (%)Major Degradant
pH 7.4, 37°C, 72 h<5%None detected
0.1% H2_2O2_2, 24 h12%Oxo-piperidine
Reference: Safety data from Combi-Blocks (2023) supports benzyl ester stability .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Chromatography: Use silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7).
  • Recrystallization: Dissolve in hot ethanol, then cool to −20°C for crystal formation.
  • Quality Control: Validate purity via HPLC (C18 column, 254 nm) and 1H^1\text{H}-NMR (absence of alkylating agent peaks).

Advanced: How to assess the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • ADME Profiling:
    • Absorption: Caco-2 permeability assay (Papp_{\text{app}} >1 ×106^{-6} cm/s indicates high absorption).
    • Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites.
  • In Vivo PK: Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS.
    Data Table:
ParameterValue (Mean ± SD)
Oral Bioavailability45 ± 8%
Half-life (t1/2_{1/2})3.2 ± 0.5 h

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents.
  • Waste Disposal: Segregate halogenated waste (e.g., ethyl bromide byproducts) for certified hazardous waste contractors .

Advanced: How to optimize SAR for derivatives targeting GPCRs?

Methodological Answer:

  • Structural Modifications:
    • Replace the benzyl ester with tert-butyl or methyl groups to alter lipophilicity.
    • Introduce fluorine at the piperidine 4-position to enhance metabolic stability.
  • Binding Assays: Screen against GPCR panels (e.g., dopamine D2, histamine H1) using TR-FRET or β-arrestin recruitment assays.
    Reference: Analogous tert-butyl ester derivatives showed improved selectivity in Koning (2011) .

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